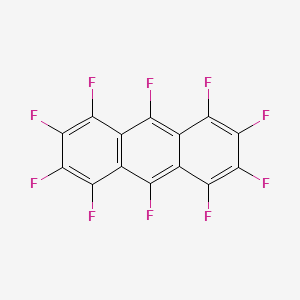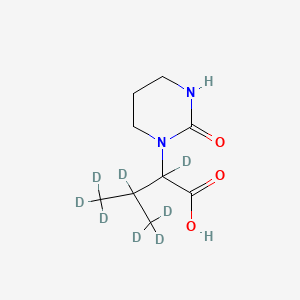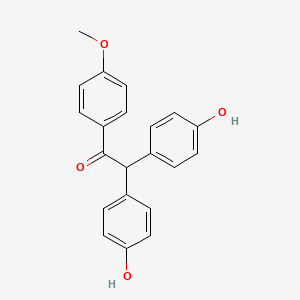
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two hydroxyphenyl groups and one methoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.
Catalyst: Acidic or basic catalysts can be used to promote the reaction. Common catalysts include sulfuric acid or sodium hydroxide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar structure but lacks the hydroxy and methoxy groups.
4-Methoxybenzophenone: Contains a methoxy group but lacks the hydroxy groups.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the methoxy group.
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H18O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3 |
Clé InChI |
IWKCFWXAHMYQOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


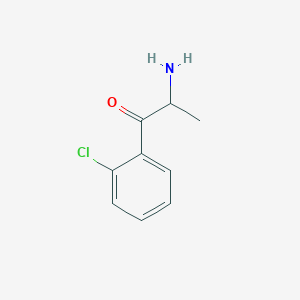
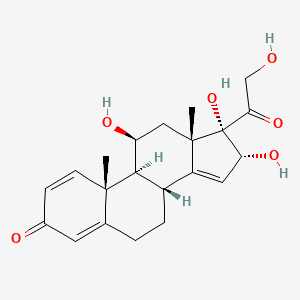
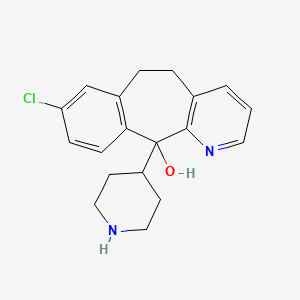
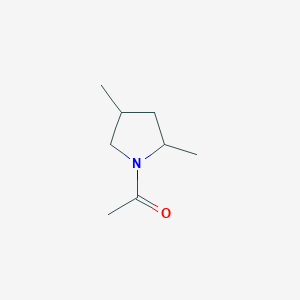
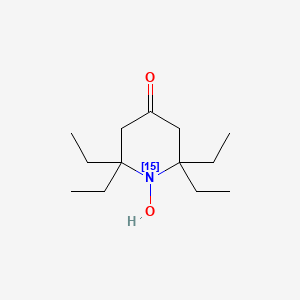
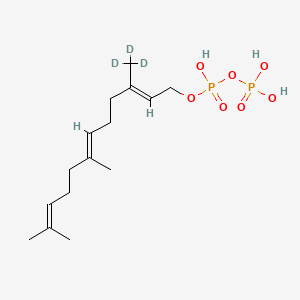

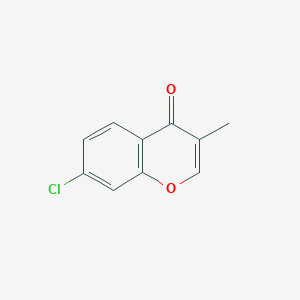
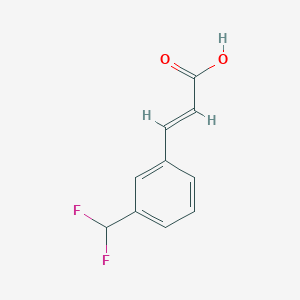
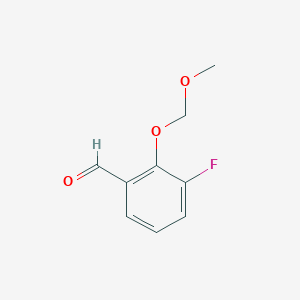
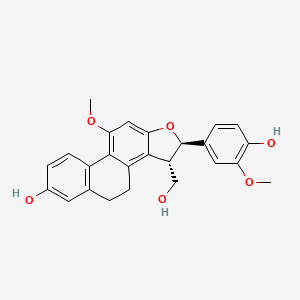
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
